molecular formula C10H17F2N3 B11733554 1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine

1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine

Cat. No.: B11733554
M. Wt: 217.26 g/mol
InChI Key: QKHICVVDEQJFRF-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This specific compound is characterized by the presence of a difluoromethyl group, a methyl group, and a 3-methylbutyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine typically involves the difluoromethylation of pyrazole derivatives. One common method involves the reaction of alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate with methylhydrazine in a two-phase system with a weak base such as sodium carbonate or potassium carbonate . This reaction promotes the ring closure to form the pyrazole ring with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide with water . This method is economically advantageous and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles.

Scientific Research Applications

1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. For example, in antifungal applications, it may target fungal enzymes involved in cell wall synthesis, disrupting the growth and reproduction of the fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)-1H-pyrazol-4-amine is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C10H17F2N3

Molecular Weight

217.26 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-(3-methylbutyl)pyrazol-4-amine

InChI

InChI=1S/C10H17F2N3/c1-7(2)4-5-13-9-6-15(10(11)12)14-8(9)3/h6-7,10,13H,4-5H2,1-3H3

InChI Key

QKHICVVDEQJFRF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCCC(C)C)C(F)F

Origin of Product

United States

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